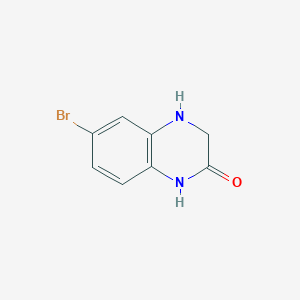

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHCUZXZHPMRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736017 | |

| Record name | 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854584-01-3 | |

| Record name | 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

This guide provides a comprehensive technical overview for the synthesis of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoxalinone scaffold is a core structure in various biologically active molecules.[1][2] This document outlines a reliable and well-documented synthetic pathway, starting from the preparation of the key precursor, 4-bromo-1,2-phenylenediamine, followed by its cyclization to the target molecule.

The narrative is structured to provide not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Key Precursor: 4-Bromo-1,2-phenylenediamine

The successful synthesis of the target quinoxalinone is critically dependent on the availability and purity of the starting material, 4-bromo-1,2-phenylenediamine. The most common and effective method for its preparation involves the regioselective bromination of o-phenylenediamine. A key challenge in this step is to prevent the formation of poly-brominated byproducts. This is elegantly overcome by the temporary protection of the highly activating amino groups through acetylation.

Reaction Pathway: From o-Phenylenediamine to 4-Bromo-1,2-phenylenediamine

The synthesis is a three-step process:

-

Acetylation: The amino groups of o-phenylenediamine are protected as acetamides using acetic anhydride. This deactivates the aromatic ring sufficiently to allow for controlled monobromination.

-

Bromination: The diacetylated intermediate is then brominated. The acetyl groups direct the incoming electrophile (bromine) to the para position relative to one of the amino groups.

-

Hydrolysis (Deprotection): The acetyl groups are removed by alkaline hydrolysis to yield the desired 4-bromo-1,2-phenylenediamine.

Caption: Synthesis of 4-Bromo-1,2-phenylenediamine.

Experimental Protocol: Synthesis of 4-Bromo-1,2-phenylenediamine

This protocol is adapted from established and patented procedures.[3][4][5]

Step 1: Acetylation of o-Phenylenediamine

-

In a 1 L round-bottom flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid.

-

Cool the stirred solution in an ice bath.

-

Slowly add 158 g of acetic anhydride dropwise, maintaining the temperature of the reaction mixture below 20°C.

-

After the addition is complete, remove the ice bath and warm the mixture to 50°C.

-

Stir for 1 hour at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-phenylenediamine is fully consumed.

Step 2: Bromination

-

Cool the reaction mixture to 25°C.

-

Add 80 g of sodium bromide to the mixture and stir until dissolved.

-

Slowly add 92 g of 30% hydrogen peroxide dropwise over a period of 2 hours. The H₂O₂ and NaBr react in situ to generate bromine.

-

After the addition, heat the reaction mixture to 50°C and stir for an additional 2 hours. Monitor the disappearance of the intermediate by TLC.

Step 3: Hydrolysis

-

Pour the reaction mixture into 2000 g of ice water containing 9 g of sodium sulfite. The sulfite is added to quench any unreacted bromine.

-

Stir the mixture until the red color of bromine disappears, and a white solid precipitates.

-

Filter the solid and wash with water to obtain crude N,N'-(4-bromo-1,2-phenylene)diacetamide.

-

In a 3 L flask, add the crude solid to a solution of 122 g of sodium hydroxide in 1.2 L of methanol and 200 mL of water.

-

Heat the mixture to reflux (approximately 80°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the mixture, and the product will crystallize.

-

Filter the solid, wash with cold water, and dry to yield 4-bromo-1,2-phenylenediamine.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| o-Phenylenediamine | 108.14 | 80 | 0.74 | 1.0 |

| Acetic Anhydride | 102.09 | 158 | 1.55 | 2.1 |

| Sodium Bromide | 102.89 | 80 | 0.78 | 1.05 |

| Hydrogen Peroxide (30%) | 34.01 | 92 | ~0.81 | ~1.1 |

| Sodium Hydroxide | 40.00 | 122 | 3.05 | 4.1 |

Table 1: Reagents for the synthesis of 4-bromo-1,2-phenylenediamine.

Part 2: Synthesis of this compound

The core of this guide focuses on the cyclization reaction to form the desired quinoxalinone. This is achieved through the condensation of 4-bromo-1,2-phenylenediamine with a suitable two-carbon synthon. Chloroacetic acid is a readily available and effective reagent for this transformation.

Reaction Pathway: Cyclization to form the Quinoxalinone

The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization (amidation) to form the heterocyclic ring.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is an adaptation of a general procedure for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.[6]

-

In a 250 mL round-bottom flask, suspend 10.0 g of 4-bromo-1,2-phenylenediamine and 5.0 g of chloroacetic acid in 100 mL of water.

-

To this suspension, add 15 mL of 33% aqueous ammonia. The ammonia acts as a base to neutralize the carboxylic acid and facilitate the reaction.

-

Heat the reaction mixture to reflux (100°C) for 1-2 hours.

-

Monitor the reaction by TLC. The product is significantly less polar than the starting diamine.

-

Upon completion, cool the reaction mixture in an ice bath.

-

The product will precipitate as a light brown or off-white solid.

-

Filter the solid under reduced pressure and wash thoroughly with cold water to remove any unreacted starting materials and salts.

-

Dry the solid at 100-110°C to obtain this compound. Further purification can be achieved by recrystallization from ethanol if necessary.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 4-Bromo-1,2-phenylenediamine | 187.04 | 10.0 | 0.053 | 1.0 |

| Chloroacetic Acid | 94.50 | 5.0 | 0.053 | 1.0 |

| Aqueous Ammonia (33%) | 17.03 (as NH₃) | 15 mL | - | Excess |

Table 2: Reagents for the synthesis of this compound.

Mechanism and Scientific Rationale

The synthesis of the quinoxalinone ring from an o-phenylenediamine and an α-halo acid is a classic example of heterocyclic chemistry.

-

Initial Nucleophilic Acyl Substitution: One of the amino groups of 4-bromo-1,2-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of chloroacetic acid. This is an acid-base reaction followed by nucleophilic substitution, leading to the formation of an amide intermediate, N-(2-amino-5-bromophenyl)-2-chloroacetamide. The presence of a base like ammonia facilitates this by deprotonating the carboxylic acid and one of the amino groups, increasing their nucleophilicity.

-

Intramolecular Cyclization: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This is an SN2 reaction where the amino group displaces the chloride ion, forming the six-membered heterocyclic ring. This step is driven by the formation of a stable lactam (an amide within a cyclic system) and is often promoted by heating.

The regioselectivity of the initial acylation is a key consideration. The two amino groups in 4-bromo-1,2-phenylenediamine have different electronic environments. However, under the reaction conditions, both are sufficiently nucleophilic, and the subsequent intramolecular cyclization is rapid, leading to the desired product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process. The initial preparation of 4-bromo-1,2-phenylenediamine via a protection-bromination-deprotection sequence provides the necessary precursor in good yield and purity. The subsequent cyclization with chloroacetic acid is a straightforward and efficient method to construct the quinoxalinone ring system. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Scaffold

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound built upon the quinoxalinone core. As a brominated derivative, it serves as a versatile intermediate and a crucial building block in the landscape of medicinal chemistry and materials science.[1][2] The presence of the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, while the dihydroquinoxalinone scaffold itself is a privileged structure found in a multitude of biologically active molecules.[3] This guide offers a comprehensive overview of its physicochemical properties, synthesis, and potential applications, providing researchers with the foundational knowledge required for its effective utilization.

Chemical Identity and Physicochemical Profile

The fundamental identity and computed physicochemical parameters of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles.

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-3,4-dihydro-1H-quinoxalin-2-one | PubChem[4] |

| CAS Number | 854584-01-3 | ChemicalBook, BLDpharm[2][5] |

| Molecular Formula | C₈H₇BrN₂O | Appretech, ChemicalBook[2][6] |

| Molecular Weight | 227.06 g/mol | Appretech, BLDpharm[5][6] |

| Exact Mass | 225.974 g/mol | Parkway Scientific[7] |

| XLogP3 | 1.6 | Parkway Scientific[7] |

| Topological Polar Surface Area | 41.1 Ų | Parkway Scientific[7] |

| Hydrogen Bond Donor Count | 2 | Parkway Scientific[7] |

| Hydrogen Bond Acceptor Count | 2 | Parkway Scientific[7] |

| Rotatable Bond Count | 0 | Parkway Scientific[7] |

| Complexity | 198 | Parkway Scientific[7] |

Synthesis and Spectroscopic Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a general and highly plausible synthetic route involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester.[8]

General Synthetic Protocol

A representative synthesis would proceed via the cyclocondensation of 4-bromo-1,2-diaminobenzene with an α-keto ester like ethyl 2-chloroacetate or ethyl glyoxalate, followed by reduction or cyclization. A more direct approach involves the reaction with chloroacetyl chloride followed by intramolecular cyclization.

Step-by-Step Methodology:

-

Acylation: Dissolve 4-bromo-1,2-diaminobenzene in a suitable aprotic solvent, such as dichloromethane or THF.

-

Cool the solution in an ice bath to 0 °C.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Slowly add a solution of chloroacetyl chloride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

-

Cyclization: Upon completion of the acylation, add a stronger base (e.g., sodium hydride or potassium carbonate) to promote intramolecular cyclization to the desired this compound.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final compound.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene ring will appear as a set of doublets and a doublet of doublets in the downfield region (typically δ 6.8-7.5 ppm). The methylene (-CH₂-) protons at position 3 will likely appear as a singlet around δ 3.4-4.0 ppm. The two N-H protons will present as broad singlets, with the chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will display eight distinct signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate between δ 110-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbon (-CH₂-) will be found in the upfield region, likely around δ 40-50 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and a prominent C=O (amide) stretching band around 1650-1680 cm⁻¹. C-N stretching and aromatic C=C stretching bands will also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Reactivity, Stability, and Applications

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the secondary amines, the amide moiety, and the aryl bromide.

-

N-Functionalization: The nitrogen atoms at positions 1 and 4 can undergo alkylation, acylation, or arylation, allowing for the introduction of various substituents to modulate the compound's properties.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 6-position is a key site for synthetic diversification. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds to build more complex molecular architectures.

Caption: Reactivity of this compound.

Stability and Storage

This compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dark, and dry place, ideally at 2 to 8 °C, in a tightly sealed container to prevent degradation.[5][7]

Applications in Drug Discovery

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities.[3] Derivatives have been investigated as:

-

Kinase Inhibitors: The quinoxalinone core has been utilized to develop potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

-

Antimicrobial and Antifungal Agents: Certain derivatives have shown promising activity against various bacterial and fungal strains.[9]

-

Neuroprotective Agents: This scaffold is being explored for the development of treatments for neurodegenerative diseases like Alzheimer's.[1]

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

- 1. This compound [myskinrecipes.com]

- 2. 2(1H)-Quinoxalinone, 6-broMo-3,4-dihydro- | 854584-01-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 854584-01-3|this compound|BLD Pharm [bldpharm.com]

- 6. appretech.com [appretech.com]

- 7. 854584-01-3|this compound: In Stock [parkwayscientific.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Data of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Introduction

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound featuring a quinoxalinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1][2] The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[1][3][4][5]

This guide provides a comprehensive analysis of the spectral data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and experimental considerations necessary for a thorough and robust characterization.

Molecular Structure and Spectroscopic Implications

Before delving into the spectral data, it is crucial to analyze the molecular structure of this compound.

Structure:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data Interpretation

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.6 | Singlet | 1H | NH (amide) | The amide proton is typically deshielded and appears as a broad singlet. |

| ~7.2-7.0 | Multiplet | 2H | Ar-H | Aromatic protons adjacent to the bromine and nitrogen substituents. |

| ~6.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the NH group. |

| ~6.5 | Singlet | 1H | NH (amine) | The amine proton, often exchangeable with water. |

| ~4.2 | Singlet | 2H | CH₂ | Methylene protons adjacent to the amide carbonyl and the aromatic ring. |

¹³C NMR Spectral Data Interpretation

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The amide carbonyl carbon is significantly deshielded. |

| ~140-110 | Aromatic C | Six distinct signals are expected for the six aromatic carbons. |

| ~45 | C H₂ | The aliphatic methylene carbon. |

Note: Quaternary carbons, such as the one bearing the bromine atom, often show weaker signals in the ¹³C NMR spectrum. [6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is a common and convenient sampling technique. [8][9][10]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Scan: Ensure the diamond crystal of the ATR accessory is clean. [11]Run a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the built-in press to ensure firm contact between the sample and the crystal. [8]4. Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue. [11]

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR data acquisition and interpretation.

IR Spectral Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3250 | N-H Stretch | Amine and Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1670 | C=O Stretch | Amide (Lactam) [2] |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| ~1500 | N-H Bend | Amine/Amide |

| 1100-1000 | C-N Stretch | Amine/Amide |

| ~600-500 | C-Br Stretch | Bromo-Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation. [12][13][14]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). [14]3. Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The analysis is typically run in positive ion mode to form the protonated molecule [M+H]⁺. [15][16]4. Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-Mass Spectrometry analysis.

Mass Spectrum Interpretation

The key feature to identify is the isotopic pattern for bromine.

| m/z | Ion | Rationale |

| 227.0 | [M+H]⁺ | Molecular ion peak corresponding to the molecule containing the ⁷⁹Br isotope, plus a proton. |

| 229.0 | [M+2+H]⁺ | Molecular ion peak corresponding to the molecule containing the ⁸¹Br isotope, plus a proton. [17] |

Self-Validation: The presence of two peaks at m/z 227 and 229 with nearly equal intensity (~1:1 ratio) is a definitive confirmation of a molecule containing one bromine atom. [18][19]This provides a high degree of confidence in the assigned molecular formula.

Integrated Spectral Analysis

The true power of spectroscopic characterization lies in the integration of data from all three techniques.

-

MS confirms the molecular weight (226.06 g/mol for C₈H₇BrN₂O) and the presence of one bromine atom.

-

IR confirms the presence of key functional groups: N-H (amine/amide), C=O (amide), aromatic C=C, and the C-Br bond.

-

NMR provides the complete carbon-hydrogen framework, showing the number and connectivity of aromatic and aliphatic protons and carbons, ultimately confirming the precise isomeric structure of this compound.

Together, these techniques provide an unambiguous structural elucidation of the target molecule, a critical requirement for any research or development endeavor.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. poseidon-scientific.com [poseidon-scientific.com]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Abstract

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a building block in the development of novel therapeutics necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound across a range of relevant solvents. We will delve into the molecular characteristics that govern its solubility, present detailed protocols for both qualitative and quantitative assessment, and offer field-proven insights to guide experimental design. This document is structured to serve as a practical, authoritative resource for scientists engaged in research and development involving this molecule.

Part 1: Foundational Physicochemical Characteristics & Solubility Prediction

A molecule's solubility is not an arbitrary property but a direct consequence of its structure. Before embarking on experimental determination, a predictive analysis based on its physicochemical properties provides a logical starting point.

Molecular Profile

This compound possesses a bicyclic heterocyclic core with features that create a nuanced solubility profile. The presence of a bromine substituent, a lactam ring, and secondary amine functionalities results in a molecule with both lipophilic and hydrophilic character.[1] A summary of its key computed properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 854584-01-3 | PubChem[1] |

| Molecular Formula | C₈H₇BrN₂O | PubChem[1] |

| Molecular Weight | 227.06 g/mol | PubChem[1] |

| XLogP3-AA | 1.6 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem[1][2] |

| Hydrogen Bond Donors | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptors | 2 | PubChem[1][2] |

Expert Analysis & Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3]

-

Polarity and Lipophilicity : The XLogP3 value of 1.6 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water.[1] The nonpolar benzene ring and the hydrophobic bromine atom contribute to this characteristic.

-

Hydrogen Bonding : With two hydrogen bond donors (the two N-H groups) and two acceptors (the carbonyl oxygen and the nitrogen atoms), the molecule can interact favorably with polar protic solvents like alcohols (e.g., ethanol, methanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF, acetone).[1][2]

-

Aqueous Solubility : The TPSA of 41.1 Ų is relatively low, which, combined with the XLogP3 value, predicts low solubility in pure water. However, the presence of acidic (amide N-H) and basic (amine N-H) sites suggests that solubility can be significantly modulated by pH. The compound is expected to show enhanced solubility in aqueous base due to the deprotonation of the weakly acidic amide proton, forming a more polar salt.[4]

The interplay of these molecular features dictates the compound's likely solubility profile, as illustrated in the diagram below.

Caption: Relationship between molecular structure and predicted solubility.

Part 2: Experimental Solubility Assessment Protocols

While predictions are invaluable for initial planning, empirical data is non-negotiable for scientific rigor. The following protocols are designed as self-validating systems to generate reliable solubility data.

Workflow for Systematic Solubility Testing

A tiered approach, starting with qualitative tests before moving to quantitative analysis, is the most efficient method for characterizing a compound's solubility. This ensures that resources for more labor-intensive quantitative methods are directed effectively.

Caption: Systematic workflow for solubility determination.

Protocol: Qualitative Solubility Screening

This protocol provides a rapid assessment of solubility in a diverse set of solvents, classifying the compound's behavior and identifying suitable solvents for reactions or purification.[4][5]

Objective: To classify the compound as "Soluble," "Sparingly Soluble," or "Insoluble" in key solvents. A common threshold defines "soluble" as dissolving >25 mg in 0.75 mL of solvent.[5]

Materials:

-

This compound

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Analytical balance

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Dimethyl Sulfoxide (DMSO), Ethanol, Dichloromethane (DCM), Hexane

Procedure:

-

Preparation: Accurately weigh approximately 25 mg of the compound into a clean, dry test tube.[5]

-

Solvent Addition: Add 0.75 mL of the first test solvent to the tube in three 0.25 mL portions.

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[6] Visually inspect for dissolution.

-

Observation: After the final addition and mixing, allow the tube to stand for 2-3 minutes and observe.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the observation in a table similar to Table 2.

-

Repeat: Repeat steps 1-5 for each solvent. For tests in 5% NaOH and 5% HCl, observe for any reaction (e.g., color change, effervescence) in addition to solubility.[4]

Table 2: Predicted Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Outcome | Rationale |

|---|---|---|---|

| Aqueous | Water | Insoluble | Moderate lipophilicity, non-ionizable at neutral pH. |

| Aqueous Acid | 5% HCl | Insoluble | The amine is part of an amide-like system and is not strongly basic. |

| Aqueous Base | 5% NaOH | Soluble | Deprotonation of the amide N-H forms a water-soluble sodium salt. |

| Polar Aprotic | DMSO, DMF | Soluble | Strong H-bond accepting ability and high polarity of the solvent. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | Can act as both H-bond donor and acceptor, but alkyl chain reduces polarity. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity is suitable for a molecule with mixed characteristics. |

| Nonpolar | Hexane, Toluene | Insoluble | Mismatch in polarity; "like dissolves like" principle.[3] |

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. It is time-consuming but provides highly accurate and reproducible data crucial for drug development.

Objective: To determine the precise concentration (e.g., in mg/mL) of a saturated solution of the compound at a specific temperature.

Materials:

-

This compound (excess amount)

-

Scintillation vials or glass flasks with sealed caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method, or a UV-Vis Spectrophotometer with a calibration curve.

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (enough to ensure saturation, e.g., 5-10 mg). Record the exact weight.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the slurry for a minimum of 24 hours to ensure equilibrium is reached.[3] Some systems may require 48-72 hours; consistency is key.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 1-2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean analysis vial. This step is critical to remove any microscopic solid particles.

-

Dilution: Accurately dilute the saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine its concentration.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in mg/mL and/or Molarity.

Part 3: Safety & Handling Considerations

Professional laboratory practice demands adherence to safety protocols.

-

Hazard Profile: this compound is classified with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1][7]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

While publicly available quantitative data for this compound is scarce, a robust solubility profile can be predicted from its molecular structure and confirmed through systematic experimental evaluation. Its amphipathic character, with both lipophilic and hydrogen-bonding regions, suggests primary solubility in polar aprotic solvents like DMSO and pH-dependent solubility in aqueous base. The detailed qualitative and quantitative protocols provided in this guide offer a reliable framework for researchers to generate the high-quality, reproducible data essential for advancing research and development activities involving this important chemical entity.

References

- 1. 6-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one | C8H7BrN2O | CID 66911307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 854584-01-3|this compound: In Stock [parkwayscientific.com]

- 3. youtube.com [youtube.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

The Multifaceted Therapeutic Potential of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery

The quinoxalinone scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of quinoxalinone derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their biological evaluation.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxalinone derivatives have garnered significant attention for their potent anticancer activities, targeting various hallmarks of cancer including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[1][2]

Mechanisms of Action

The anticancer efficacy of quinoxalinone derivatives stems from their ability to interact with a range of molecular targets crucial for cancer cell survival and proliferation.[1][3]

-

Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases that are often dysregulated in cancer.[4] Quinoxalinone-based compounds have been shown to be competitive inhibitors of the ATP-binding sites of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal for tumor angiogenesis and cell growth.[1][3][4] Inhibition of these receptors disrupts downstream signaling pathways, leading to reduced cell proliferation and tumor growth.[1] Some derivatives also show inhibitory activity against other kinases like platelet-derived growth factor receptor (PDGFR), Src, and c-Met.[4]

-

Topoisomerase II Inhibition: Certain quinoxalinone derivatives function as topoisomerase II inhibitors.[1] By stabilizing the covalent complex between the enzyme and DNA, these agents induce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: A common consequence of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and cell cycle arrest, frequently at the G2/M phase.[1][4] These effects are often downstream consequences of their primary mechanisms of action, such as kinase inhibition.[1]

-

HDAC6 Inhibition: Novel quinoxaline-based scaffolds have been identified that exhibit broad-spectrum antiproliferative activity through a distinct mechanism involving binding to the zinc finger ubiquitin-binding domain of histone deacetylase 6 (HDAC6).[5]

The following diagram illustrates the key anticancer mechanisms of quinoxalinone derivatives.

Caption: Anticancer Mechanisms of Quinoxalinone Derivatives.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound XVa | HCT116 | 4.4 | [4] |

| Compound XVa | MCF-7 | 5.3 | [4] |

| Compound VIIIc | HCT116 | - | [4] |

| Compound VIIIa | HepG2 | 9.8 | [4] |

| Compound VIIIc | MCF-7 | 9.0 | [4] |

| Compound 11 | (unspecified) | 0.81 - 2.91 | [6] |

| Compound 13 | (unspecified) | 0.81 - 2.91 | [6] |

| Compound 4a | (unspecified) | 3.21 - 4.54 | [6] |

| Compound 5 | (unspecified) | 3.21 - 4.54 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., HCT116, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxalinone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

Antimicrobial Activity: A Broad Spectrum of Action

Quinoxalinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][8][9]

Mechanisms of Action

The precise mechanisms of antimicrobial action are still under investigation for many derivatives, but some proposed mechanisms include:

-

Inhibition of DNA Gyrase: Some quinoxalinone derivatives have shown inhibitory activity against bacterial DNA gyrase, an essential enzyme for DNA replication, which is a validated target for antibacterial drugs.[10]

-

Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another potential mechanism.

-

Inhibition of Biofilm Formation: Some derivatives may prevent the formation of biofilms, which are crucial for bacterial survival and resistance.

In Vitro Antimicrobial Activity Data

The antimicrobial activities of synthesized quinoxalinone derivatives have been evaluated against various microorganisms.

| Compound/Derivative | Microorganism | Activity | Reference |

| Various Synthesized Compounds | Staphylococcus aureus, Bacillus cereus, Serratia marcescens, Proteus mirabilis | Varied antibacterial activity | [7] |

| Quinoxalin-2(1H)-one derivatives | Multidrug-resistant bacteria | MIC values: 1.95–15.62 µg/mL | [10] |

| Compound 5k | Acidovorax citrulli | Good antibacterial activity | [11] |

| Compound 5j | Rhizoctonia solani | EC50: 8.54 µg/mL | [11] |

| Compound 5t | Rhizoctonia solani | EC50: 12.01 µg/mL | [11] |

Experimental Protocol: Agar Diffusion Technique

This method is widely used to assess the antimicrobial activity of chemical substances.

Materials:

-

Petri dishes with appropriate agar medium

-

Bacterial or fungal strains

-

Quinoxalinone derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile paper discs or cups (8 mm diameter)

-

Incubator

Procedure:

-

Inoculate the agar media with the test microorganisms.[7]

-

Place a solution of the test compound (e.g., 250 μg/mL in DMSO) into cups cut into the agar or onto sterile paper discs placed on the agar surface.[7]

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

Measure the diameter of the zone of inhibition around the cup/disc. The size of the zone is proportional to the antimicrobial activity of the compound.

Antiviral Activity: Combating Viral Infections

Quinoxalinone derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV).[12][13][14]

Mechanisms of Action

The antiviral mechanisms of quinoxalinone derivatives are diverse and target different stages of the viral life cycle:

-

Reverse Transcriptase Inhibition: Some quinoxalinone derivatives are potent inhibitors of HIV-1 reverse transcriptase, a key enzyme for the replication of the virus.[12]

-

Integrase Inhibition: A new class of quinoxalinone-based integrase inhibitors has proven effective against HIV.[12]

-

Inhibition of Viral Replication: Several derivatives have shown the ability to inhibit the replication of DNA viruses like HSV and HCMV through various mechanisms.[13]

In Vitro Antiviral Activity Data

| Compound/Derivative | Virus | Activity | Reference |

| S-2720 | HIV-1 Reverse Transcriptase | Potent inhibitor | [12] |

| Compound 19 | HIV-1 Reverse Transcriptase | EC50 = 3.1 nM | [12] |

| Two novel derivatives | HCMV | EC50 < 0.05 µM | [12] |

| 1-(4-chloro-8-methyl[1][5][7]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes simplex virus | Reduced plaques by 25% at 20 µg/mL | [13] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.[15][16][17]

Mechanisms of Action

The anti-inflammatory effects of these compounds are attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of Pro-inflammatory Cytokines: Quinoxalinone derivatives can decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[15]

-

Inhibition of Leukocyte Migration: They can act on leukocyte migration, a critical step in the inflammatory response.[15]

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Some derivatives exhibit inhibitory activity against COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[17][18]

In Vivo Anti-inflammatory Activity Data

| Compound/Derivative | Model | Effect | Reference |

| DEQX and OAQX | Mouse carrageenan peritonitis | Decreased IL-1β and TNF-α levels | [15] |

| Compound 7b | Carrageenan-induced edema | 41% inhibition | [17] |

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of quinoxalinone derivatives, particularly in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[19][20][21]

Mechanisms of Action

The neuroprotective effects of quinoxalinone derivatives are multifaceted and involve:

-

Antioxidant Activity: They can decrease intracellular reactive oxygen species (ROS), thereby protecting neurons from oxidative stress.[19][20]

-

Anti-inflammatory Activity: By downregulating inflammatory cytokines in the brain, they can mitigate neuroinflammation, a key component of neurodegenerative diseases.[19][20]

-

AChE Inhibitory Activity: Some derivatives exhibit acetylcholinesterase (AChE) inhibitory activity, which is a therapeutic strategy for Alzheimer's disease.[19][20]

-

Modulation of Neuronal Viability: Certain compounds have been shown to enhance neuronal viability and block Aβ-induced toxicity in models of Alzheimer's disease.[19][20] In models of Parkinson's disease, some derivatives have been shown to protect dopaminergic neurons.[21][22]

Experimental Workflow: Evaluating Neuroprotective Effects in a Cellular Model of Alzheimer's Disease

Caption: Workflow for assessing neuroprotective effects.

Conclusion

The quinoxalinone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, underscores the significant potential of this chemical class. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully harness the therapeutic benefits of quinoxalinone derivatives in addressing a wide spectrum of human diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of novel quinoxalinone-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 7. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dadun.unav.edu [dadun.unav.edu]

- 18. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journalajrb.com [journalajrb.com]

- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in seminal literature, its history is intrinsically linked to the broader development of quinoxalinone chemistry. This document details the logical synthetic pathways, key chemical properties, and the evolving applications of this important scaffold, particularly its role as a key intermediate in the development of novel therapeutics.

Introduction: The Quinoxalinone Core in Medicinal Chemistry

The quinoxalinone ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of biological activities.[1] These activities include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The dihydro-quinoxalinone variant, in particular, offers a three-dimensional structure that can be strategically modified to interact with various biological targets. The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in synthetic chemistry, providing insights into its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 854584-01-3 | Commercial Suppliers |

| Molecular Formula | C₈H₇BrN₂O | Commercial Suppliers |

| Molecular Weight | 227.06 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not consistently reported | - |

| Solubility | Soluble in polar organic solvents like DMSO and DMF | General knowledge of similar compounds |

The Genesis of a Scaffold: Synthesis and Methodologies

The most logical and widely practiced approach for the synthesis of this compound involves the cyclocondensation of a substituted ortho-phenylenediamine with a suitable two-carbon electrophile. This method is a variation of the classical quinoxaline synthesis.

Synthesis of the Key Precursor: 4-Bromo-1,2-phenylenediamine

The journey to our target molecule begins with the synthesis of its essential precursor, 4-bromo-1,2-phenylenediamine. A common and efficient method for its preparation involves the selective bromination of o-phenylenediamine. To control the regioselectivity and avoid over-bromination, the amino groups are often first protected, typically by acetylation. The protected diamine is then brominated, followed by deprotection to yield the desired product.

Experimental Protocol: Synthesis of 4-Bromo-1,2-phenylenediamine

-

Step 1: Acetylation of o-phenylenediamine. o-Phenylenediamine is treated with acetic anhydride in a suitable solvent, such as glacial acetic acid, to form 1,2-diacetamidobenzene.

-

Step 2: Bromination. The resulting diacetylated compound is then reacted with a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS), to introduce a bromine atom at the 4-position of the benzene ring.

-

Step 3: Hydrolysis. The 4-bromo-1,2-diacetamidobenzene is subsequently hydrolyzed under acidic or basic conditions to remove the acetyl protecting groups, yielding 4-bromo-1,2-phenylenediamine.

Caption: Synthetic pathway to 4-Bromo-1,2-phenylenediamine.

Cyclocondensation to Form the Quinoxalinone Ring

With the key precursor in hand, the final step is the formation of the quinoxalinone ring. This is typically achieved through a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a two-carbon synthon possessing two electrophilic centers or a latent electrophilic center.

Common C2 Synthons for Quinoxalinone Formation:

-

Chloroacetic Acid or its Esters (e.g., Ethyl Chloroacetate): This is a direct and common method. The reaction proceeds via an initial N-alkylation followed by an intramolecular nucleophilic acyl substitution to close the ring.

-

Glyoxylic Acid: This α-keto acid can also be used, leading to the formation of the quinoxalinone ring.

-

Ethyl Bromoacetate: Similar to chloroacetate esters, this reagent provides the necessary two-carbon unit for cyclization.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 4-bromo-1,2-phenylenediamine and an equimolar amount of ethyl chloroacetate are dissolved in a high-boiling polar solvent such as ethanol, n-butanol, or dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and can be further purified by recrystallization.

Caption: General synthetic route to this compound.

A Versatile Intermediate in Modern Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position is strategically placed for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application in the Synthesis of Aldosterone Synthase Inhibitors

Recent patent literature highlights the use of the quinolinone scaffold, a close structural relative of quinoxalinone, in the development of potent and selective inhibitors of aldosterone synthase (CYP11B2). For instance, U.S. Patent US8685960B2 describes the synthesis of a series of 6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one derivatives. While this patent does not explicitly detail the synthesis of this compound, the synthetic strategies employed for the quinolinone core are analogous and underscore the importance of halogenated heterocyclic intermediates in accessing such therapeutic agents.

Conclusion

This compound stands as a testament to the enduring importance of fundamental heterocyclic scaffolds in the advancement of medicinal chemistry. While its specific discovery may be interwoven with the broader history of quinoxalinone synthesis, its modern-day utility is clear and well-documented. The straightforward and logical synthetic pathways to this compound, coupled with the reactivity of its bromine substituent, ensure its continued role as a key building block in the quest for novel and effective therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile intermediate into their synthetic strategies.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the commercial sourcing, synthesis, analytical characterization, and the pivotal role of this compound in the discovery of novel therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the Quinoxalinone Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one core is recognized as a privileged scaffold in drug design. Its rigid, bicyclic structure provides an excellent framework for the development of highly specific and potent inhibitors of various biological targets. The introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).

This guide will focus on the practical aspects of working with this compound, from procurement to its application in synthetic workflows, providing field-proven insights to streamline research and development efforts.

Commercial Availability and Sourcing

This compound (CAS No. 854584-01-3) is readily available from a range of commercial suppliers. When selecting a supplier, it is crucial to consider not only the cost but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's ability to provide larger quantities for scale-up studies.

Below is a comparative table of prominent suppliers:

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| BLDpharm | 854584-01-3 | ≥97% | 1g, 5g, 10g | Offers a range of related heterocyclic building blocks.[1] |

| Parkway Scientific | HI-181 | >95% | 1g, 3g | Provides physical properties and patent literature references.[2] |

| Appretech Scientific | APT005243 | ≥98% | Inquire | Specializes in custom synthesis and catalog chemicals.[3] |

| ChemicalBook | CB62614562 | Varies | Varies | Lists multiple suppliers, allowing for price and availability comparison.[4] |

| Cenmed | C007B-605442 | ≥97% | 5g | Provides hazard and precautionary statements.[5] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the condensation of 4-bromo-1,2-phenylenediamine with a suitable two-carbon electrophile, such as chloroacetyl chloride or chloroacetic acid. The following protocol is an adaptation of a general method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones and is designed to be a self-validating system.[6]

Reaction Scheme

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromo-1,2-phenylenediamine

-

Chloroacetic acid

-

Aqueous ammonia (33%)

-

Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1 equivalent), chloroacetic acid (1 equivalent), and water.

-

Basification: To the stirred mixture, slowly add aqueous ammonia (approximately 10-15% of the water volume). The ammonia acts as a base to neutralize the HCl formed during the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold water to remove any remaining salts and water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Self-Validation: The success of the synthesis can be validated at each step. The formation of the product can be monitored by TLC. The final product's identity and purity should be confirmed by melting point determination, NMR, and HPLC analysis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized or purchased this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the compound. Below are the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.5 ppm (s, 1H): NH proton of the amide.

-

δ ~8.8 ppm (s, 1H): NH proton of the dihydroquinoxaline ring.

-

δ ~7.0-7.2 ppm (m, 3H): Aromatic protons.

-

δ ~3.9 ppm (s, 2H): CH₂ protons of the dihydroquinoxaline ring.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~168 ppm: Carbonyl carbon (C=O).

-

δ ~140-120 ppm: Aromatic carbons.

-

δ ~110 ppm: Carbon attached to bromine.

-

δ ~45 ppm: Methylene carbon (CH₂).

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the compound. A reverse-phase HPLC method is typically employed.

Hypothetical HPLC Method:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

A high-purity sample should exhibit a single major peak with a purity level of ≥98%.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₇BrN₂O), the expected molecular weight is approximately 227.06 g/mol .[7] The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The bromine atom serves as a convenient point for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.

Caption: Workflow for the use of this compound in drug discovery.

This strategic derivatization allows for the fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been successfully employed in the development of inhibitors for a range of kinases, including JNK3, CDK9, and BET proteins, which are implicated in various diseases such as cancer and neurodegenerative disorders.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its commercial availability, straightforward synthesis, and the reactivity of the bromine substituent make it an ideal starting point for the synthesis of libraries of novel compounds for drug discovery. A thorough understanding of its properties and handling, as outlined in this guide, is essential for its effective utilization in the quest for new and improved therapeutics.

References

- 1. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. 854584-01-3|this compound: In Stock [parkwayscientific.com]

- 3. appretech.com [appretech.com]

- 4. 2(1H)-Quinoxalinone, 6-broMo-3,4-dihydro- | 854584-01-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one | C8H7BrN2O | CID 66911307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Derivatives: An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-bromo-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. This scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents, notably kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational synthetic procedures and advanced derivatization techniques.

Introduction: The Significance of the this compound Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one core is a key pharmacophore found in a multitude of biologically active molecules. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of the chemical space around this scaffold. This strategic modification is crucial for tuning the pharmacological properties of the resulting compounds. Notably, derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and other pathological conditions.[1] The ability to systematically synthesize a library of these derivatives is therefore of high importance in modern drug discovery programs.

Part 1: Synthesis of the Core Scaffold: this compound

The most direct and efficient method for the synthesis of the this compound core involves the condensation of 4-bromo-1,2-phenylenediamine with a suitable two-carbon synthon, such as chloroacetic acid or its derivatives. This approach is robust, scalable, and proceeds through a well-established reaction mechanism.

Reaction Scheme:

Caption: Synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of the non-brominated analog and is optimized for the synthesis of the 6-bromo derivative.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-1,2-phenylenediamine | 187.04 | 10.0 g | 53.46 |

| Chloroacetic Acid | 94.50 | 5.05 g | 53.46 |

| Aqueous Ammonia (33%) | 17.03 | 15 mL | - |

| Water | 18.02 | 120 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (10.0 g, 53.46 mmol) and water (120 mL).

-

To this suspension, add chloroacetic acid (5.05 g, 53.46 mmol) and aqueous ammonia (15 mL).

-

Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

A light brown solid will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome:

The procedure should yield this compound as a light brown to off-white solid. The typical yield for this reaction is in the range of 80-90%. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR or LC-MS.

Part 2: Derivatization of the Core Scaffold: N-Arylation Reactions

The N-H bonds at the 1- and 4-positions of the this compound scaffold are amenable to substitution, allowing for the introduction of a wide variety of aryl and heteroaryl groups. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful and widely used methods for the construction of these C-N bonds.

A. Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups.[3][4]

References

Application Notes and Protocols for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one as a versatile scaffold in medicinal chemistry. This document outlines the synthesis of the core structure, key derivatization protocols, and its application in developing potent kinase inhibitors and antimicrobial agents, supported by experimental methodologies and rationale.

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Drug Discovery

The quinoxalinone core is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The 3,4-dihydroquinoxalin-2(1H)-one variant, in particular, has emerged as a key building block for the development of targeted therapeutics.

The strategic placement of a bromine atom at the 6-position of this scaffold offers a chemically tractable handle for a variety of cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core, a fundamental practice in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This guide will focus on leveraging the 6-bromo functionality for the synthesis of diverse compound libraries with therapeutic potential.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| CAS Number | 854584-01-3 |

Synthesis of the Core Scaffold: this compound

Protocol 3.1: Adapted Synthesis of this compound

This two-step protocol involves the reductive cyclization of a suitable nitro-aniline precursor.

Step 1: Synthesis of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide

-

To a solution of 4-bromo-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-